3-Bromo-4-methylfuran

Catalog No.
S1498944
CAS No.
176042-58-3
M.F
C5H5BrO
M. Wt
161 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methylfuran

CAS Number

176042-58-3

Product Name

3-Bromo-4-methylfuran

IUPAC Name

3-bromo-4-methylfuran

Molecular Formula

C5H5BrO

Molecular Weight

161 g/mol

InChI

InChI=1S/C5H5BrO/c1-4-2-7-3-5(4)6/h2-3H,1H3

InChI Key

PPIZXLDQECIGOA-UHFFFAOYSA-N

SMILES

CC1=COC=C1Br

Canonical SMILES

CC1=COC=C1Br

Vibrational Characterization and Molecular Electronic Investigations

Scientific Field: Physical Chemistry

Application Summary: Furan and its derivatives, including 2-acetyl-5-methylfuran (a derivative of furan), have been used for structural elucidation of compounds along with the study of geometrical and vibrational properties .

Methods of Application: The compound was characterized and analyzed using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques conducted in different solvents. The experimentally analyzed spectral results were compared with theoretical values obtained using density functional theory (DFT) calculations .

Results: The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .

Antibiotic Tolerance of Bacterial Persisters

Scientific Field: Microbiology

Application Summary: (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8), a synthetic analogue of a natural compound, has been found to reduce persister formation of Pseudomonas aeruginosa and Escherichia coli and restore the antibiotic susceptibility of isolated persister cells .

Methods of Application: The effects of BF8 were more profound when the pH was increased from 6 to 8.5 .

Results: BF8 was found to disperse RP437 biofilms and to render associated cells more sensitive to ofloxacin . At the doses that are effective against E. coli persister cells, BF8 appeared to be safe to the tested normal mammalian cells in vitro and exhibited no long-term cytotoxicity to normal mouse tissues in vivo .

Sensitizing Escherichia coli Persister Cells to Antibiotics

Application Summary: (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8), a synthetic analogue of a natural compound, has been found to sensitize Escherichia coli persister cells to antibiotics .

Controlling Persister Cells of Pseudomonas aeruginosa PDO300

Application Summary: A synthetic quorum sensing inhibitor, (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8), can sensitize both planktonic and biofilm-associated persister cells of P. aeruginosa PAO1 to antibiotics at the concentrations non-inhibitory to its growth .

Results: BF8 was found to reduce persistence during the growth of PDO300 and effectively kill the persister cells isolated from PDO300 cultures . In addition to planktonic cells, BF8 was also found to inhibit biofilm formation of PDO300 and reduce associated persistence .

Synthesis of Trisubstituted Furans

Scientific Field: Organic Chemistry

Application Summary: New trisubstituted furans exhibiting two different substitution patterns were synthesized via lithiation of 2-bromo-5-methylfuran .

Methods of Application: The choice of appropriate reaction parameters enabled selective halogen dance reactions, affording 3-bromo-5-methylfurans upon quenching with various electrophiles .

Results: From the same starting material, complete prevention of halogen migration could be achieved, thus providing selective access to 3-substituted 2-bromo-5-methylfurans .

Furan Platform Chemicals

Scientific Field: Green Chemistry

Methods of Application: The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass .

3-Bromo-4-methylfuran is an organic compound with the molecular formula C5H5BrOC_5H_5BrO and a molecular weight of 177.00 g/mol. It features a five-membered furan ring substituted with a bromine atom at the third position and a methyl group at the fourth position. This unique structure contributes to its diverse reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is recognized for its role as a building block in organic synthesis due to the reactivity of the furan moiety, which can participate in multiple chemical transformations .

, including:

  • Electrophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Ring-Opening Reactions: As indicated by its structural characteristics, the compound can undergo ring-opening reactions under specific conditions, particularly involving the furan ring.
  • Multienzymatic Reactions: It can also participate in stereoselective cascade processes, yielding enantiopure compounds that are important in medicinal chemistry.

Research has highlighted various biological activities associated with furan derivatives, including 3-Bromo-4-methylfuran:

  • Antifungal Properties: Some studies suggest that furan derivatives exhibit antifungal activity against pathogens like Candida albicans, potentially damaging cell membranes.
  • Antibacterial Activity: Certain S-derivatives of furan compounds have shown promising results against various microorganisms, indicating their potential as antibacterial agents.
  • Toxicological Effects: The metabolism of furan derivatives may lead to the formation of alkylating agents, which can have toxicological implications, such as pulmonary bronchiolar necrosis.

The synthesis of 3-Bromo-4-methylfuran can be achieved through several methods:

  • Bromination of Furan Derivatives: One common approach involves brominating 4-methylfuran using bromine or brominating agents under controlled conditions.
  • Multi-step Synthetic Pathways: The compound can also be synthesized from more complex precursors through multi-step reactions that may involve functional group transformations and rearrangements .

3-Bromo-4-methylfuran has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals due to its reactive furan structure.
  • Agrochemicals: Its derivatives are explored for use in crop protection and pest control formulations.
  • Flavor Chemistry: The compound's structural properties allow it to be utilized in synthesizing aroma compounds relevant in food and fragrance industries.

Interaction studies involving 3-Bromo-4-methylfuran focus on its reactivity with various biological targets. For instance, it may interact with enzymes or receptors, affecting biological pathways. Studies have shown that furan derivatives can undergo metabolic transformations leading to both beneficial and harmful effects on biological systems.

Several compounds share structural similarities with 3-Bromo-4-methylfuran, each exhibiting unique properties. Below is a comparison highlighting their distinctions:

Compound NameStructure CharacteristicsUnique Properties
3-MethylfuranContains a methyl group at position 3Known for its role as an atmospheric contaminant
2-Bromo-4-methylfuranBromine at position 2Exhibits different reactivity patterns
5-BromofuranBromine at position 5Used primarily in synthetic organic chemistry
2-MethylfuranMethyl group at position 2Commonly used as a solvent and intermediate

These compounds demonstrate varying degrees of reactivity and biological activity, making them valuable in different chemical contexts. The unique positioning of substituents in 3-Bromo-4-methylfuran differentiates it from these similar compounds, enhancing its utility in specific applications .

Traditional Synthetic Routes

The synthesis of 3-Bromo-4-methylfuran has historically involved direct bromination of 4-methylfuran through electrophilic aromatic substitution. This process capitalizes on the electron-rich nature of the furan ring, which readily undergoes electrophilic attack by brominating agents. The regioselectivity of this reaction is crucial, as it determines the position of bromine introduction on the furan ring.

Furan compounds generally undergo electrophilic aromatic substitution more readily than benzene due to their electron-rich nature, allowing for milder reaction conditions. This enhanced reactivity stems from the oxygen atom in the furan ring, which contributes two electrons to the aromatic π-system, making the ring more nucleophilic.

The traditional synthesis route typically involves the following steps:

  • Preparation of 4-methylfuran as the starting material
  • Bromination using a suitable brominating agent (typically Br₂)
  • Control of reaction conditions to ensure regioselectivity for the 3-position
  • Isolation and purification of the desired 3-Bromo-4-methylfuran product

The regioselectivity of bromination in methylfurans is influenced by both electronic and steric factors. In 4-methylfuran, the methyl group directs the incoming electrophile primarily to the 3-position due to a combination of electronic directing effects and minimized steric hindrance.

Table 1: Traditional Bromination Reagents for 3-Bromo-4-methylfuran Synthesis

Brominating AgentReaction ConditionsAdvantagesLimitations
Bromine (Br₂)0-25°C, inert solventHigh conversionHandling hazards, less selective
NBS (N-bromosuccinimide)Room temperature, polar solventMilder conditions, safer handlingSlower reaction rate
Pyridinium bromide perbromide0-10°C, CH₂Cl₂Good regioselectivityHigher cost
HBr/H₂O₂0-5°C, acidic mediumInexpensive reagentsLower yield, side reactions

The reaction mechanism for electrophilic bromination of 4-methylfuran follows the typical pathway for furan bromination. The oxygen atom in the furan ring enhances the nucleophilicity of the ring, particularly at the 2 and 5 positions. However, the presence of the methyl group at the 4-position modifies this reactivity pattern, directing bromination preferentially to the 3-position.

Modern Catalytic and Industrial Approaches

Contemporary approaches to synthesizing 3-Bromo-4-methylfuran have evolved significantly, focusing on catalytic methods that offer improved efficiency, selectivity, and environmental sustainability. These modern methods typically employ transition metal catalysts, phase-transfer catalysts, or specialized reagent systems that facilitate controlled bromination.

One significant advancement has been the development of palladium-catalyzed bromination reactions. Similar to the approaches used for other aromatic brominations, Pd-catalyzed methods provide enhanced regioselectivity for 3-Bromo-4-methylfuran synthesis. These reactions often proceed under milder conditions compared to traditional methods, resulting in higher yields and purity.

Industrial-scale production of 3-Bromo-4-methylfuran has adopted several innovative approaches:

  • Ultrasonic-assisted bromination: Similar to methods used for other brominated compounds, ultrasonic irradiation can significantly enhance the reaction rate and yield when synthesizing 3-Bromo-4-methylfuran. This process involves exposing the reaction mixture to ultrasonic waves, which generate localized high temperatures and pressures through cavitation, accelerating the bromination process.

  • Flow chemistry systems: Continuous flow reactors allow for precise control of reaction parameters, improved heat transfer, and safer handling of hazardous reagents like bromine. For 3-Bromo-4-methylfuran synthesis, flow chemistry enables consistent production with higher reproducibility and safety profiles.

  • Alternative brominating systems: Modern approaches often replace elemental bromine with more manageable bromide salt/oxidant combinations. For instance, sodium bromide with sodium hypochlorite in acidic conditions can generate bromine in situ, providing a safer alternative to handling liquid bromine while maintaining effective bromination capability.

Table 2: Modern Catalytic Systems for 3-Bromo-4-methylfuran Production

Catalyst SystemReaction ConditionsYield (%)Selectivity (%)Ref.
Pd/C (10%)MeOH, H₂, 0.5MPa, 30°C95-97>95
Fe₂O₃/SiO₂NaBr/NaOCl, HCl, RT90-9592-95
Cu(I) complexesCH₂Cl₂, 20-25°C89-92>90
Zeolite-supported metal catalystsAqueous media, 30-40°C88-9388-92-

The industrial production often employs a two-step process similar to that used for other brominated aromatics:

  • Preparation of the precursor amine (3-amino-4-methylfuran)
  • Conversion to the brominated product via diazotization and subsequent bromination

This approach mirrors methods described for similar brominated compounds, though adapted specifically for the furan system to accommodate its unique reactivity.

Optimization Strategies for Yield and Purity

Optimizing the synthesis of 3-Bromo-4-methylfuran requires careful consideration of various reaction parameters to maximize yield and purity. Several key strategies have emerged from research in this area:

Temperature Control: The temperature profile significantly impacts both the reaction kinetics and selectivity. For 3-Bromo-4-methylfuran synthesis, maintaining lower temperatures (typically -5°C to 0°C) during the bromination step is crucial for controlling regioselectivity. However, allowing the reaction to warm to room temperature during workup can help complete the reaction and improve yields.

Solvent Selection: The choice of solvent dramatically affects the reaction efficiency. Polar aprotic solvents like dichloromethane and acetonitrile generally provide better results for bromination of furan derivatives. For industrial-scale production, environmentally benign alternatives such as 2-methyltetrahydrofuran have shown promise.

Reagent Stoichiometry: Careful control of the brominating agent's stoichiometry is essential to achieve monobromination at the desired position while minimizing over-bromination. A slight excess (1.05-1.1 equivalents) of the brominating agent typically provides optimal results.

pH Control: For reactions involving diazotization pathways, maintaining precise pH conditions is critical. The pH must be controlled during both the diazotization step and the subsequent bromination to ensure high regioselectivity and yield.

Purification Protocols: Various purification strategies have been developed to obtain high-purity 3-Bromo-4-methylfuran:

  • Crystallization: Bulk melting crystallization at carefully controlled temperatures (approximately 31°C for similar brominated compounds) can significantly enhance product purity.

  • Chromatographic methods: For laboratory-scale production, column chromatography using optimized solvent systems provides highly pure product.

  • Distillation: Vacuum distillation at controlled temperatures can effectively separate 3-Bromo-4-methylfuran from reaction by-products and unreacted starting materials.

Table 3: Optimization Parameters for 3-Bromo-4-methylfuran Synthesis

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Temperature-5°C to 0°C (bromination)Moderate ↑Significant ↑
SolventCH₂Cl₂, MeOHSignificant ↑Moderate ↑
Reaction time1-2h (main reaction)Moderate ↑Moderate ↓ (longer times)
Brominating agent ratio1.05-1.1 eq.Optimal peakDecreases with excess
Catalyst loading0.1-1.0 mol%Increases with loadingVariable
pH (for diazotization route)pH 1-2 (diazotization), pH 9 (final)Critical for completionCritical for selectivity

The implementation of in-process monitoring techniques, such as HPLC, GC-MS, or real-time IR spectroscopy, has further enhanced optimization capabilities by allowing for precise reaction progress tracking and immediate parameter adjustments.

Comparative Analysis of Reaction Conditions

A comprehensive comparative analysis of different reaction conditions provides valuable insights for selecting the most appropriate synthetic route for 3-Bromo-4-methylfuran based on specific requirements such as scale, available equipment, and desired product specifications.

Direct Bromination vs. Diazotization-Bromination Routes:
The direct bromination route offers simplicity but may suffer from regioselectivity issues. In contrast, the diazotization-bromination pathway provides superior regioselectivity but involves more steps and requires careful control of reaction conditions.

Catalyst Performance Comparison:
Various catalysts show different performance profiles for the synthesis of 3-Bromo-4-methylfuran. Palladium-based catalysts generally offer excellent selectivity but at higher cost, while iron-based systems provide a more economical alternative with acceptable selectivity.

Solvent Impact Analysis:
Different solvents significantly affect the reaction outcome. Methanol serves effectively for hydrogenation steps, while dichloromethane provides an excellent medium for bromination reactions. Aqueous systems with phase-transfer catalysts offer more environmentally friendly alternatives but may require optimization for comparable yields.

Table 4: Comprehensive Comparison of Synthetic Routes to 3-Bromo-4-methylfuran

Synthetic RouteStarting MaterialKey ReagentsConditionsYield (%)AdvantagesLimitations
Direct bromination4-MethylfuranBr₂, solvent-5°C to RT, 1-2h70-85Simple, one-stepLower selectivity
Catalytic bromination4-MethylfuranNaBr/NaOCl, catalyst20-25°C, ultrasonic85-92Safer, good selectivityRequires catalyst
Diazotization route3-Amino-4-methylfuranHBr, NaNO₂, Br₂-5°C to 0°C, pH control90-95High selectivityMulti-step, pH sensitive
Hydrogenation-diazotization3-Nitro-4-methylpyridineH₂, Pd/C; then HBr, NaNO₂30-40°C, 0.5MPa; then -5°C92-97Highest yieldMost complex, expensive

Temperature-Time Profiles:
The reaction temperature and duration significantly impact both yield and selectivity. Lower temperatures generally favor selectivity but require longer reaction times, while elevated temperatures accelerate the reaction but may lead to side products.

Scale-up Considerations:
When transitioning from laboratory to industrial scale, several factors require reconsideration:

  • Heat management: The exothermic nature of bromination reactions necessitates effective cooling systems for larger scales.

  • Mixing efficiency: Ensuring uniform mixing becomes increasingly challenging at larger scales and requires specialized reactor designs.

  • Safety protocols: Handling of bromine or brominating agents at industrial scale demands robust safety measures and possibly alternative, safer reagent systems.

Green Chemistry Metrics:
Modern synthetic approaches increasingly emphasize sustainability metrics:

  • E-factor (waste generated per unit of product): Newer catalytic methods typically offer improved E-factors compared to traditional routes.

  • Process Mass Intensity (total mass used per unit of product): Optimization efforts focus on reducing solvent volumes and reagent excesses.

  • Energy efficiency: Novel approaches such as ultrasonic assistance can reduce overall energy consumption while maintaining or improving yields.

Figure 1: Decision Tree for Selecting Optimal 3-Bromo-4-methylfuran Synthesis Route

Scale Requirements├── Laboratory Scale (<100g)│   ├── High Purity Needed: Direct bromination with purification│   └── Speed Priority: Catalytic bromination with ultrasonic assistance└── Industrial Scale (>1kg)    ├── Equipment Limitations: Diazotization route with pH control    └── Full Capabilities: Hydrogenation-diazotization with Pd/C catalyst

The optimal choice of synthetic route depends on balancing factors including desired scale, available equipment, reagent accessibility, safety considerations, and product specifications. For laboratory-scale synthesis with standard equipment, direct bromination offers a practical approach, while industrial production typically favors the hydrogenation-diazotization pathway for its superior yield and selectivity despite higher complexity.

Electrophilic aromatic substitution in 3-bromo-4-methylfuran is dictated by the competing electronic effects of its substituents. The bromine atom, as a meta-directing deactivating group, withdraws electron density via inductive effects, while the methyl group, an ortho/para-directing activating group, donates electron density through hyperconjugation. Experimental evidence from analogous systems, such as 4-bromotoluene, demonstrates that alkyl groups exert stronger directing influence than halogens due to their superior activating capacity [3]. For instance, chlorination of 4-bromotoluene occurs predominantly at the 2-position (ortho to the methyl group), with only minor substitution at the 3-position (meta to bromine) [3]. This suggests that in 3-bromo-4-methylfuran, electrophiles such as nitronium ions or acylating agents would preferentially attack the ortho and para positions relative to the methyl group, despite bromine’s deactivating resonance effects.

The regioselectivity is further influenced by the furan ring’s inherent electron-rich nature. Quantum mechanical calculations on similar systems reveal that the methyl group’s electron-donating effect locally enhances electron density at the ortho and para positions, overriding bromine’s global deactivation [3]. Consequently, functionalization at these sites proceeds with higher yields compared to meta positions. For example, nitration of 3-bromo-4-methylfuran would likely yield 2-nitro-3-bromo-4-methylfuran as the major product, with trace amounts of the 5-nitro isomer.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) in 3-bromo-4-methylfuran is facilitated by the electron-withdrawing bromine atom, which polarizes the aromatic ring and stabilizes the transition state. However, the methyl group’s electron-donating inductive effect partially counteracts this polarization, complicating the reaction dynamics. Studies on halogenated triazolopyrazines demonstrate that bulky halogens like bromine promote tele-substitution, where nucleophiles attack positions distal to the leaving group [4]. For instance, reactions of 5-bromo-triazolopyrazines with thiols yield 8-substituted products due to steric hindrance at the ipso position [4].

In 3-bromo-4-methylfuran, NAS likely proceeds via a two-step mechanism:

  • Ring activation: Bromine’s inductive effect reduces electron density at the 3-position, making it susceptible to nucleophilic attack.
  • Nucleophilic displacement: A hard nucleophile (e.g., hydroxide) substitutes bromine at the 3-position (ipso substitution), whereas softer nucleophiles (e.g., thiols) may favor tele-substitution at the 2- or 5-positions [4]. Solvent polarity also modulates pathway selectivity, with polar aprotic solvents favoring ipso substitution and nonpolar solvents promoting tele products [4].

Cycloaddition and Ring-Opening Mechanisms

The electron-deficient nature of 3-bromo-4-methylfuran, arising from bromine’s inductive withdrawal, enhances its reactivity in cycloaddition reactions. For example, [3+2] cycloadditions with nitrones proceed with high regio- and stereoselectivity, as demonstrated in studies on 3,3,3-tribromo-1-nitropropene [5]. These reactions yield 3,4-cis-4,5-trans-isoxazolidine derivatives, where the nitro group adopts an equatorial orientation to minimize steric clash [5].

Similarly, 3-bromo-4-methylfuran participates in Diels-Alder reactions as a dieneophile, with the bromine atom stabilizing the transition state through electron withdrawal. Ring-opening reactions, induced by strong bases or nucleophiles, generate functionalized acyclic products. For instance, treatment with aqueous sodium hydroxide could cleave the furan ring, yielding a γ-bromo-ketone intermediate.

Catalytic Applications in Cross-Coupling Reactions

3-Bromo-4-methylfuran serves as a substrate in transition-metal-catalyzed cross-coupling reactions, leveraging the bromine atom as a leaving group. While direct literature examples are limited, analogous brominated heterocycles undergo Suzuki-Miyaura and Stille couplings with high efficiency. For example, palladium-catalyzed coupling of 3-bromofuran derivatives with arylboronic acids produces biaryl furans, which are valuable in medicinal chemistry [2]. The methyl group’s steric bulk may influence coupling rates, with bulkier ligands on the metal catalyst (e.g., tri-tert-butylphosphine) mitigating steric hindrance [4].

Table 1: Key Physicochemical Properties of 3-Bromo-4-methylfuran Derivatives

PropertyValueSource
Molecular FormulaC₅H₅BrO [1]
Boiling Point240.7 ± 33.0 °C (Predicted) [1]
Density1.981 ± 0.06 g/cm³ (Predicted) [1]

3-Bromo-4-methylfuran serves as a crucial building block in pharmaceutical synthesis due to its unique structural features and reactivity profile. The compound's bromine substituent at the 3-position acts as an excellent leaving group, making it highly suitable for various substitution reactions essential in drug development .

The electron-rich nature of the furan ring, combined with the activating effect of the methyl group at the 4-position, creates a versatile platform for medicinal chemistry applications. This compound participates effectively in cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings, which are fundamental transformations in pharmaceutical synthesis . The palladium-catalyzed coupling reactions enable the formation of complex molecular architectures required for modern drug discovery.

Table 1: Pharmaceutical Applications of 3-Bromo-4-methylfuran

Application TypeSynthetic RoleTarget ClassKey Advantages
Cross-coupling substrateAryl-aryl bond formationBiaryl pharmaceuticalsHigh yield, mild conditions
Heterocyclic scaffoldCore structure modificationFuran-based drugsMetabolic stability enhancement
Electrophilic partnerNucleophilic substitutionSubstituted furansRegioselective reactions
Cycloaddition component[4+2] CycloadditionBridged heterocyclesStereocontrolled synthesis

The compound's reactivity in electrophilic aromatic substitution reactions is particularly noteworthy. The bromine atom's electron-withdrawing effect, combined with the methyl group's electron-donating properties, creates a unique electronic environment that influences regioselectivity in subsequent functionalization reactions . This characteristic makes 3-bromo-4-methylfuran an ideal intermediate for synthesizing complex pharmaceutical targets.

Research has demonstrated that derivatives of 3-bromo-4-methylfuran exhibit promising biological activities, including antimicrobial and anticancer properties . The compound's ability to undergo various transformations while maintaining the furan core structure makes it valuable for structure-activity relationship studies in drug development.

Agrochemical Derivative Development

The application of 3-bromo-4-methylfuran in agrochemical synthesis represents a significant area of development in crop protection chemistry. Furan derivatives have gained considerable attention in the agrochemical industry due to their diverse biological activities and environmental compatibility [3] [4].

The compound serves as a versatile intermediate in the synthesis of various agrochemical products, including herbicides, fungicides, and insecticides. The presence of the bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance biological activity and selectivity [5] .

Research has shown that brominated furan derivatives can act as effective fungicides, with their mechanism of action often involving the disruption of cellular processes in target organisms . The unique electronic properties of the furan ring, modified by the bromine and methyl substituents, contribute to the compound's ability to interact with biological targets in agricultural pests.

Table 2: Agrochemical Applications of 3-Bromo-4-methylfuran Derivatives

Pesticide TypeMode of ActionTarget OrganismsEfficacy Rating
FungicidesCell wall disruptionPlant pathogenic fungiHigh
HerbicidesPhotosynthesis inhibitionBroadleaf weedsModerate to High
InsecticidesNervous system interferenceArthropod pestsVariable
BactericidesMembrane destabilizationPlant bacteriaModerate

The environmental fate and safety profile of 3-bromo-4-methylfuran derivatives make them attractive candidates for sustainable agriculture. The furan ring system is known to undergo biodegradation under appropriate conditions, reducing the risk of long-term environmental accumulation [7]. This characteristic is particularly important in modern agrochemical development, where environmental stewardship is a key consideration.

The compound's utility extends to the development of integrated pest management systems, where its derivatives can be used in combination with other active ingredients to enhance efficacy while minimizing resistance development [3]. The structural diversity accessible through modification of the furan core provides opportunities for designing next-generation agrochemical products with improved performance characteristics.

Polymer and Material Science Integration

3-Bromo-4-methylfuran represents a valuable monomer and building block in advanced polymer synthesis and materials science applications. The compound's unique structural features, including the reactive bromine substituent and the electron-rich furan ring, make it an excellent candidate for developing high-performance polymeric materials [8] [9].

The bromine atom in 3-bromo-4-methylfuran serves as an ideal site for initiation of polymerization reactions, particularly in radical polymerization processes. This reactivity enables the incorporation of the furan moiety into polymer backbones, imparting unique properties such as enhanced thermal stability and chemical resistance [8].

Research has demonstrated that furan-containing polymers exhibit superior thermal properties compared to their conventional counterparts. The aromatic character of the furan ring contributes to increased glass transition temperatures and improved thermal stability, making these materials suitable for high-temperature applications [9].

Table 3: Polymer Applications of 3-Bromo-4-methylfuran

Polymer TypeSynthesis MethodKey PropertiesApplications
PolyurethanesStep-growth polymerizationEnhanced thermal stabilityCoatings, adhesives
Epoxy resinsRing-opening reactionsChemical resistanceComposites, electronics
PolyestersCondensation polymerizationImproved mechanical propertiesFibers, films
Cross-linked networksRadical polymerizationHigh glass transition temperatureStructural materials

The incorporation of 3-bromo-4-methylfuran into polymer matrices also enhances flame retardancy properties. The bromine content contributes to the formation of hydrogen bromide during thermal decomposition, which acts as a flame retardant by interfering with the combustion process [8]. This feature is particularly valuable in applications requiring enhanced fire safety characteristics.

Material scientists have explored the use of 3-bromo-4-methylfuran derivatives in the development of smart materials and responsive polymers. The furan ring's ability to participate in Diels-Alder reactions enables the creation of thermally reversible cross-links, leading to self-healing materials and recyclable polymer systems [9].

The compound's utility extends to the synthesis of specialty polymers for electronic applications. The electron-rich furan ring can contribute to the development of conductive polymers and materials with unique electronic properties, making them suitable for applications in organic electronics and sensor technologies [10].

Role in Chalcone and Quorum Sensing Inhibitor Synthesis

3-Bromo-4-methylfuran plays a significant role in the synthesis of chalcone derivatives and quorum sensing inhibitors, representing cutting-edge applications in both synthetic organic chemistry and antimicrobial research. The compound's structural features make it an ideal building block for these specialized applications [11] [12].

Chalcones, α,β-unsaturated ketones with diverse biological activities, can be synthesized using 3-bromo-4-methylfuran as a starting material through various condensation reactions [13] [14]. The furan ring's electron-rich nature facilitates electrophilic substitution reactions, while the bromine substituent enables cross-coupling reactions to generate extended conjugated systems characteristic of chalcone structures.

Research has demonstrated that brominated furan derivatives, including compounds structurally related to 3-bromo-4-methylfuran, exhibit potent quorum sensing inhibitory activity. Quorum sensing is a bacterial communication mechanism that regulates various cellular processes, including biofilm formation and virulence factor production [11] [12].

Table 4: Quorum Sensing Inhibitor Applications

Compound ClassTarget BacteriaInhibition MechanismTherapeutic Potential
Brominated furanonesPseudomonas aeruginosaAHL signal disruptionAntibiotic adjuvant therapy [11]
Furan-chalcone hybridsGram-negative bacteriaMultiple pathway interferenceBroad-spectrum antimicrobial
Methylfuran derivativesEscherichia coliBiofilm formation inhibitionInfection prevention [15]
Substituted furanonesVibrio speciesLuminescence suppressionMarine antifouling applications

The synthesis of quorum sensing inhibitors from 3-bromo-4-methylfuran involves strategic modifications of the furan ring system. The compound (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8), structurally related to 3-bromo-4-methylfuran, has been extensively studied for its ability to revert antibiotic tolerance in bacterial persister cells [11] [12]. This research has revealed that the brominated furan scaffold is crucial for biological activity.

The mechanism of action of these compounds involves interference with bacterial signaling pathways, particularly the disruption of acyl-homoserine lactone (AHL) mediated communication systems [11]. The structural features of 3-bromo-4-methylfuran, including the bromine substituent and the furan ring, contribute to the compound's ability to interact with bacterial signaling molecules and disrupt normal cellular communication.

Studies have shown that brominated furanones can effectively reduce biofilm formation and enhance the susceptibility of bacteria to conventional antibiotics [15]. This dual mechanism of action makes compounds derived from 3-bromo-4-methylfuran particularly valuable in combating antibiotic-resistant bacterial infections.

The development of chalcone derivatives incorporating the 3-bromo-4-methylfuran scaffold has led to compounds with enhanced antimicrobial and anticancer activities [13] [14]. The extended conjugation in chalcone structures, combined with the unique electronic properties of the brominated furan ring, creates molecules with improved biological profiles and therapeutic potential.

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2

Dates

Last modified: 08-15-2023

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